molecular formula C₃₄H₃₉Cl₃O₁₃ B1140578 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III CAS No. 103150-33-0

7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III

Cat. No. B1140578
M. Wt: 762.02
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III involves the reaction of 10-deacetyl baccatin III with 2,2,2-trichloroethyl chloroformate in pyridine. This process results in the formation of a compound that crystallizes through strong intermolecular hydrogen bonds and noncovalent interactions, showcasing the compound's stability and structural integrity (Li Wang, Yajun Li, & Zheng-wei Li, 2015).

Molecular Structure Analysis

The molecular conformation of this derivative, compared to related structures, reveals significant insights into its chemical behavior and reactivity. The presence of the trichloroethyl group affects the molecule's overall geometry, impacting its interactions and reactivity with other chemical entities, which is crucial for its application in synthetic chemistry.

Chemical Reactions and Properties

This derivative serves as a versatile intermediate in the synthesis of taxol and its analogs. Its unique chemical properties, such as enhanced reactivity due to the trichloroethyl group, facilitate various chemical reactions including olefin and cyclopropane formations, highlighting its significance in the development of novel taxane derivatives with potential therapeutic applications (Roy A. Johnson et al., 1994).

Safety And Hazards

When handling 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H39Cl3O13/c1-16-20(40)13-33(44)27(49-28(42)19-10-8-7-9-11-19)25-31(6,26(41)24(47-17(2)38)23(16)30(33,4)5)21(48-29(43)46-15-34(35,36)37)12-22-32(25,14-45-22)50-18(3)39/h7-11,20-22,24-25,27,40,44H,12-15H2,1-6H3/t20-,21-,22+,24+,25-,27-,31+,32-,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJVHCBPOLKGHR-WBFAQAOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39Cl3O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

762.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III

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